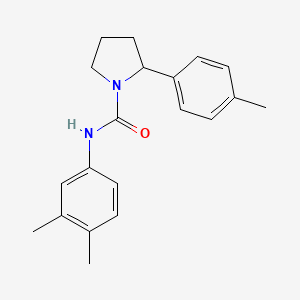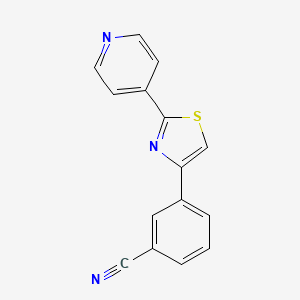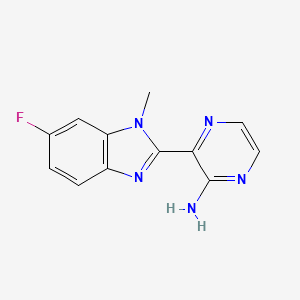![molecular formula C20H21N5O B7560362 N-[cyclopentyl(phenyl)methyl]-3-(tetrazol-1-yl)benzamide](/img/structure/B7560362.png)
N-[cyclopentyl(phenyl)methyl]-3-(tetrazol-1-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[cyclopentyl(phenyl)methyl]-3-(tetrazol-1-yl)benzamide, also known as CP-154,526, is a small molecule antagonist of the corticotropin-releasing factor type 1 (CRF1) receptor. It has been widely studied for its potential therapeutic applications in various disorders, including anxiety, depression, addiction, and stress-related disorders.
作用機序
N-[cyclopentyl(phenyl)methyl]-3-(tetrazol-1-yl)benzamide is a selective antagonist of the CRF1 receptor, which is involved in the regulation of stress response and anxiety. By blocking the CRF1 receptor, N-[cyclopentyl(phenyl)methyl]-3-(tetrazol-1-yl)benzamide reduces the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which is responsible for the release of stress hormones such as cortisol. This leads to a reduction in anxiety-like behaviors and stress-related disorders.
Biochemical and Physiological Effects:
N-[cyclopentyl(phenyl)methyl]-3-(tetrazol-1-yl)benzamide has been shown to have a number of biochemical and physiological effects. It reduces the activity of the HPA axis, leading to a reduction in the release of stress hormones such as cortisol. This leads to a reduction in anxiety-like behaviors and stress-related disorders. N-[cyclopentyl(phenyl)methyl]-3-(tetrazol-1-yl)benzamide has also been shown to increase the activity of the mesolimbic dopamine system, which is involved in reward processing and motivation. This suggests its potential as a treatment for addiction.
実験室実験の利点と制限
N-[cyclopentyl(phenyl)methyl]-3-(tetrazol-1-yl)benzamide has a number of advantages and limitations for lab experiments. One advantage is that it is a selective antagonist of the CRF1 receptor, which allows for the specific targeting of this receptor. This makes it a useful tool for studying the role of the CRF1 receptor in various disorders. However, one limitation is that it has poor water solubility, which can make it difficult to administer in certain experiments. Additionally, N-[cyclopentyl(phenyl)methyl]-3-(tetrazol-1-yl)benzamide has a relatively short half-life, which can make it difficult to maintain a consistent level of drug exposure over time.
将来の方向性
There are a number of future directions for research on N-[cyclopentyl(phenyl)methyl]-3-(tetrazol-1-yl)benzamide. One area of interest is the potential use of N-[cyclopentyl(phenyl)methyl]-3-(tetrazol-1-yl)benzamide as a treatment for anxiety disorders, depression, addiction, and stress-related disorders. Further studies are needed to determine the efficacy and safety of N-[cyclopentyl(phenyl)methyl]-3-(tetrazol-1-yl)benzamide in humans. Additionally, future research could focus on the development of more water-soluble and longer-lasting formulations of N-[cyclopentyl(phenyl)methyl]-3-(tetrazol-1-yl)benzamide. Finally, research could focus on the role of the CRF1 receptor in other disorders, such as inflammatory and autoimmune disorders.
合成法
N-[cyclopentyl(phenyl)methyl]-3-(tetrazol-1-yl)benzamide can be synthesized via a multi-step process involving the reaction of 3-(tetrazol-1-yl)benzoic acid with cyclopentylmethyl bromide, followed by reduction with sodium borohydride and subsequent reaction with phenylboronic acid. The final product is obtained after purification by column chromatography and recrystallization.
科学的研究の応用
N-[cyclopentyl(phenyl)methyl]-3-(tetrazol-1-yl)benzamide has been extensively studied for its potential therapeutic applications in various disorders, including anxiety, depression, addiction, and stress-related disorders. It has been shown to reduce anxiety-like behaviors in animal models and has potential as a treatment for anxiety disorders. N-[cyclopentyl(phenyl)methyl]-3-(tetrazol-1-yl)benzamide has also been studied for its potential as an antidepressant and has been shown to reduce depressive-like behaviors in animal models. Additionally, N-[cyclopentyl(phenyl)methyl]-3-(tetrazol-1-yl)benzamide has been shown to reduce drug-seeking behavior in animal models of addiction, suggesting its potential as a treatment for addiction. Finally, N-[cyclopentyl(phenyl)methyl]-3-(tetrazol-1-yl)benzamide has been studied for its potential as a treatment for stress-related disorders, such as post-traumatic stress disorder (PTSD).
特性
IUPAC Name |
N-[cyclopentyl(phenyl)methyl]-3-(tetrazol-1-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O/c26-20(17-11-6-12-18(13-17)25-14-21-23-24-25)22-19(16-9-4-5-10-16)15-7-2-1-3-8-15/h1-3,6-8,11-14,16,19H,4-5,9-10H2,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDOHHXORSQHRAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(C2=CC=CC=C2)NC(=O)C3=CC(=CC=C3)N4C=NN=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[cyclopentyl(phenyl)methyl]-3-(tetrazol-1-yl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-cyanopropyl)-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxamide](/img/structure/B7560282.png)


![3-[5,6-dihydro-4H-cyclopenta[b]thiophene-2-carbonyl(ethyl)amino]-2-methylpropanoic acid](/img/structure/B7560295.png)



![3-[(2-chloropyridin-4-yl)methylsulfanyl]-4-propyl-1H-1,2,4-triazol-5-one](/img/structure/B7560330.png)
![1'-Ethylspiro[1,3-benzodioxole-2,3'-pyrrolidine]](/img/structure/B7560349.png)


![4-[Methyl-[(1-methylpyrazol-4-yl)methyl]amino]pyridine-2-carbonitrile](/img/structure/B7560371.png)
![1-[(4-Chlorophenyl)methyl]-4-pyrrolidin-2-ylpiperidine](/img/structure/B7560374.png)
![3-methyl-1-[(E)-3-pyridin-3-ylprop-2-enoyl]pyrrolidine-3-carboxylic acid](/img/structure/B7560380.png)